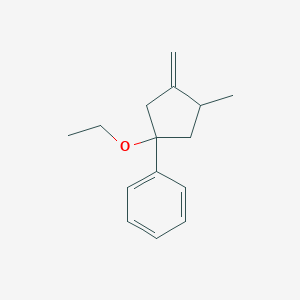
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is an organic compound with a complex structure that includes a benzene ring, an ethoxy group, and a cyclopentyl ring with methyl and methylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the ethoxy and methylidenecyclopentyl groups with the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted cyclopentylbenzene.
Substitution: Brominated or sulfonated derivatives of the compound.
科学的研究の応用
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as electrophilic aromatic substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
1-Ethoxy-4-methylbenzene: A simpler compound with an ethoxy group and a methyl group on the benzene ring.
4-Methylphenetole: Another similar compound with an ethoxy group and a methyl group on the benzene ring.
Uniqueness
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is unique due to the presence of the cyclopentyl ring with methyl and methylidene substituents, which imparts distinct chemical and physical properties compared to simpler benzene derivatives.
特性
CAS番号 |
406946-49-4 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
(1-ethoxy-3-methyl-4-methylidenecyclopentyl)benzene |
InChI |
InChI=1S/C15H20O/c1-4-16-15(10-12(2)13(3)11-15)14-8-6-5-7-9-14/h5-9,13H,2,4,10-11H2,1,3H3 |
InChIキー |
ABYZKONOJXHLRX-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CC(C(=C)C1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















